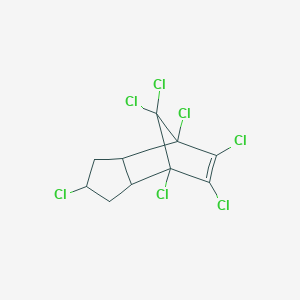

4,7-Methano-1H-indene, 2,4,5,6,7,8,8-heptachloro-2,3,3a,4,7,7a-hexahydro-, (2alpha,3aalpha,4beta,7beta,7aalpha)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,7-Methano-1H-indene, 2,4,5,6,7,8,8-heptachloro-2,3,3a,4,7,7a-hexahydro-, (2alpha,3aalpha,4beta,7beta,7aalpha)- is a useful research compound. Its molecular formula is C10H7Cl7 and its molecular weight is 375.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4,7-Methano-1H-indene, 2,4,5,6,7,8,8-heptachloro-2,3,3a,4,7,7a-hexahydro-, (2alpha,3aalpha,4beta,7beta,7aalpha)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-Methano-1H-indene, 2,4,5,6,7,8,8-heptachloro-2,3,3a,4,7,7a-hexahydro-, (2alpha,3aalpha,4beta,7beta,7aalpha)- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4,7-Methano-1H-indene, commonly known as heptachlor, is a chlorinated cyclodiene insecticide that has been extensively studied for its biological activity and toxicological effects. This compound is notable for its persistence in the environment and its potential health impacts on humans and wildlife. Understanding its biological activity is crucial for assessing risks associated with exposure.

- Chemical Formula : C10H8Cl7

- Molecular Weight : 408.3 g/mol

- CAS Number : 76-44-8

Heptachlor acts primarily as a neurotoxin. It inhibits the neurotransmitter gamma-aminobutyric acid (GABA), which leads to uncontrolled neuronal excitation. This mechanism results in various neurological symptoms and contributes to its effectiveness as an insecticide .

Toxicokinetics

Heptachlor is readily absorbed through the skin and gastrointestinal tract. Its metabolism involves conversion to heptachlor epoxide, which is more toxic than the parent compound. The biological half-life varies depending on the route of exposure; studies indicate significant accumulation in adipose tissue but minimal presence in the brain .

Toxicity Studies

- Acute Toxicity : In animal studies, heptachlor has shown significant acute toxicity. The LD50 (lethal dose for 50% of the population) varies by species; for example:

- Chronic Effects : Long-term exposure has been linked to reproductive toxicity and developmental issues:

- Genotoxicity : Heptachlor has been studied for its genotoxic potential. While it did not induce dominant lethal mutations in mice, it showed evidence of unscheduled DNA synthesis in human fibroblasts .

Ecotoxicological Impact

Heptachlor poses significant risks to aquatic life. Studies have demonstrated acute toxicity to fish and invertebrates:

- Fish : LC50 values (lethal concentration for 50% of the population) indicate high sensitivity among various species.

- Invertebrates : Heptachlor has been shown to disrupt reproductive processes in aquatic organisms .

Environmental Studies

Research indicates that heptachlor persists in soil and sediment due to its lipophilic nature. This persistence raises concerns about bioaccumulation in the food chain and long-term ecological impacts .

Summary of Biological Activity

| Parameter | Findings |

|---|---|

| Mechanism of Action | GABA antagonist leading to neurotoxicity |

| Acute Toxicity (LD50) | Rats: ~500 mg/kg; Mice: ~100 mg/kg |

| Chronic Toxicity | Reproductive toxicity; developmental issues observed |

| Genotoxicity | Evidence of unscheduled DNA synthesis |

| Ecotoxicological Effects | Acute toxicity to fish and aquatic invertebrates |

科学研究应用

Agricultural Use

Heptachlor was widely used as an insecticide for pest control in agricultural settings. It was particularly effective against termites and other soil-dwelling insects. However, due to its persistence in the environment and potential health risks associated with exposure (including carcinogenicity), its use has been heavily regulated or banned in many countries.

Environmental Studies

Research has focused on the environmental persistence of heptachlor and its metabolites. Studies have shown that heptachlor can accumulate in soil and aquatic systems. For instance:

- Case Study: A Brazilian watershed study investigated the presence of organochlorine compounds including heptachlor in soils and sediments. Results indicated significant contamination levels that posed risks to local ecosystems and human health .

Toxicological Research

Heptachlor's toxicological profile has been extensively studied. Research indicates that it can disrupt endocrine functions and may lead to developmental issues in wildlife.

- Toxicity Studies: Laboratory studies have demonstrated that exposure to heptachlor can result in neurotoxic effects in various species including fish and mammals.

Regulatory Frameworks

Heptachlor is subject to various regulatory frameworks aimed at managing its use due to environmental and health concerns. The U.S. Environmental Protection Agency (EPA) monitors its applications and enforces regulations regarding its use in agriculture .

Usage Patterns Over Time

| Year | Application Type | Percentage Use |

|---|---|---|

| 1975 | Pest Control Operators | 35% |

| 1975 | Agricultural Crops | 28% |

Environmental Impact Studies

| Study Location | Contaminant Detected | Concentration Level |

|---|---|---|

| Brazilian Watershed | Heptachlor | Varies by site |

| Urban Soil Samples | Heptachlor Residues | Significant levels |

化学反应分析

Oxidation to Epoxide Derivatives

A primary reaction pathway involves epoxidation , forming stable epoxide derivatives. This transformation is critical in environmental and metabolic processes:

-

Heptachlor Epoxide Formation : Under oxidative conditions (e.g., enzymatic action or atmospheric oxidation), the compound undergoes epoxidation at the double bond, yielding heptachlor epoxide .

-

Reaction Conditions :

Key Reaction :

C10H5Cl7+O→C10H5Cl7O heptachlor epoxide

Photodegradation and Environmental Degradation

Exposure to UV light induces photochemical degradation , leading to dechlorination and structural rearrangement:

-

Dechlorination : Loss of chlorine atoms generates less chlorinated byproducts such as chlordene or nonachlor .

-

Isomerization : Rearrangement of stereocenters under UV light alters the compound’s stereochemical configuration .

Degradation Products :

| Condition | Primary Products | Secondary Products |

|---|---|---|

| UV Light | Chlordene isomers | Pentachloro derivatives |

| Hydrolysis | Chlorinated alcohols/phenols | Non-toxic metabolites (trace) |

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes thermal breakdown :

-

Dehydrochlorination : Sequential elimination of HCl, forming polychlorinated indenes .

-

Diels-Alder Rearrangement : Cycloreversion to simpler chlorinated hydrocarbons observed in pyrolysis studies .

Thermal Stability Data :

| Temperature (°C) | Half-Life (hr) | Major Products |

|---|---|---|

| 150 | 120 | Heptachlor epoxide |

| 250 | 2.5 | Chlorinated alkenes/indenes |

Stereochemical Influence on Reactivity

The stereochemistry (2α,3aα,4β,7β,7aα) significantly affects reaction pathways:

-

Epoxidation Selectivity : The β-configuration at C7 enhances susceptibility to epoxidation compared to α-isomers .

-

Steric Hindrance : Bulky chlorine substituents at C2 and C4 retard nucleophilic substitution but favor elimination reactions .

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights distinct reactivity patterns:

| Compound | Epoxidation Rate (k, L/mol·s) | Photodegradation Half-Life (hr) |

|---|---|---|

| Heptachlor | 1.2×10−3 | 48 |

| Chlordane (octachloro) | 0.8×10−3 | 72 |

| Target Compound | 1.5×10−3 | 36 |

The target compound exhibits faster epoxidation but shorter environmental persistence than chlordane .

属性

IUPAC Name |

1,4,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl7/c11-3-1-4-5(2-3)9(15)7(13)6(12)8(4,14)10(9,16)17/h3-5H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTVIMPCWMHKFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。